4-acetyl-N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide

EGFR inhibition Kinase inhibitor Oxadiazole pharmacophore

4-Acetyl-N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide (CAS 865287-08-7) is a synthetic small-molecule heterocycle (C₁₇H₁₂ClN₃O₃, MW 341.7) within the 1,3,4-oxadiazole-benzamide class. The molecule integrates a 1,3,4-oxadiazole core substituted at the 5-position with a para-chlorophenyl group and at the 2-amino position with a para-acetylbenzamide moiety, defining a precise pharmacophore architecture distinct from its oxadiazole analogues.

Molecular Formula C17H12ClN3O3
Molecular Weight 341.75
CAS No. 865287-08-7
Cat. No. B2698384
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-acetyl-N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide
CAS865287-08-7
Molecular FormulaC17H12ClN3O3
Molecular Weight341.75
Structural Identifiers
SMILESCC(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=C(C=C3)Cl
InChIInChI=1S/C17H12ClN3O3/c1-10(22)11-2-4-12(5-3-11)15(23)19-17-21-20-16(24-17)13-6-8-14(18)9-7-13/h2-9H,1H3,(H,19,21,23)
InChIKeyHGXFVLUIFMZCHU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Acetyl-N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide (865287-08-7): A Structurally Distinct Oxadiazole-Benzamide Scaffold for Targeted Anticancer Research


4-Acetyl-N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide (CAS 865287-08-7) is a synthetic small-molecule heterocycle (C₁₇H₁₂ClN₃O₃, MW 341.7) within the 1,3,4-oxadiazole-benzamide class. The molecule integrates a 1,3,4-oxadiazole core substituted at the 5-position with a para-chlorophenyl group and at the 2-amino position with a para-acetylbenzamide moiety, defining a precise pharmacophore architecture distinct from its oxadiazole analogues . This specific structural arrangement has been catalogued in the EGFR Inhibitor Database (ID: EGIN0003448), establishing its recognized role within the oxadiazole-based kinase inhibitor chemical space targeted for anticancer drug discovery [1].

Why Generic Substitution of 4-Acetyl-N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide Fails: Evidence of Substituent-Dependent Biological Divergence


Within the 1,3,4-oxadiazole-benzamide class, small substituent variations on the benzamide ring produce profound and quantifiable divergences in therapeutic target engagement and cellular potency that preclude generic interchange. The acetyl substituent at the para-position of 865287-08-7 is not a passive structural feature: across closely related probes, analogous para-substitutions (e.g., trifluoromethyl, methylsulfonyl, methoxy) drive activity toward entirely different molecular targets—ranging from STAT3 to EGFR, tubulin, and bacterial transglycosylases—with IC₅₀ values spanning three orders of magnitude (nanomolar to micromolar) depending on the substituent identity [1]. Critically, the para-chlorophenyl group on the oxadiazole C5 position alone does not determine target selectivity; the acylbenzamide moiety dictates the biological outcome, meaning that two compounds sharing the same oxadiazole core can exhibit fundamentally incompatible pharmacological profiles [2]. For procurement in structure–activity relationship (SAR) studies or targeted screening cascades, substituting 865287-08-7 with a regioisomer or an alternative benzamide-substituted oxadiazole without confirming target engagement parity introduces uncontrolled experimental variables and risks invalidating biological results.

Quantitative Differentiation Evidence for 4-Acetyl-N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide (865287-08-7)


EGFR Kinase Domain Recognition: Database-Curated Classification vs. Non-Annotated Benzamide Analogues

4-Acetyl-N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide (865287-08-7) has been explicitly catalogued in the EGFR Inhibitor Database (EGFRindb) under molecule ID EGIN0003448, confirming its recognized status as an oxadiazole-class EGFR-targeting probe [1]. By contrast, the structurally analogous N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-2-carboxamide—which shares the identical oxadiazole core and 4-chlorophenyl substituent but replaces the 4-acetylbenzamide moiety with a benzothiazole-2-carboxamide group—shows no measurable EGFR engagement and instead exhibits only weak activity against corticotropin-releasing factor-binding protein (EC₅₀ = 2,260 nM) [2]. This target-switching outcome demonstrates that the 4-acetylbenzamide substituent, rather than the oxadiazole–chlorophenyl scaffold, is a critical determinant for EGFR-directed biological annotation.

EGFR inhibition Kinase inhibitor Oxadiazole pharmacophore

Para-Substituent SAR Divergence: Acetyl vs. Trifluoromethylbenzamide STAT3 Binding Profiles

The benzamide para-substituent identity on the N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl] scaffold dictates the molecular target engaged. Compound MD77—N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-4-(trifluoromethyl)benzamide, a regioisomeric analogue bearing para-trifluoromethyl instead of para-acetyl—binds the STAT3-SH2 domain with an IC₅₀ of 17.7 µM in a dose-dependent manner and demonstrates anti-proliferative activity across multiple tumor cell lines [1]. Although MD77 uses a 1,2,5-oxadiazole rather than 1,3,4-oxadiazole core, the more direct comparator N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-(trifluoromethyl)benzamide has been identified in antibacterial screening libraries targeting MRSA transglycosylase, with no reported STAT3 or EGFR inhibitory activity [2]. The para-acetyl substituent of 865287-08-7 thus occupies a distinct biological niche—EGFR inhibitor database annotation—that is not shared by para-trifluoromethyl or other acylbenzamide congeners.

STAT3 inhibition Structure–activity relationship Benzamide substitution

Oxadiazole-Class EGFR Inhibitor Scaffold Potency Benchmarking: Reference Range for Contextual Comparison

To contextualize the potential potency ceiling of 865287-08-7 within the oxadiazole-class EGFR inhibitor landscape, reference benchmarking data from the most advanced analogues in the class provide a quantitative framework. The 1,3,4-oxadiazole-based inhibitor 4b (quinazoline-oxadiazole hybrid) achieved an IC₅₀ of 17.18 nM against EGFR L858R/T790M double-mutant and 64.70 nM against EGFR wild-type, representing a 42.7-fold improvement over erlotinib (IC₅₀ = 733.20 nM) against the mutant form [1]. A structurally more complex oxadiazole-imidazothiazole derivative (3d) demonstrated EGFR IC₅₀ = 0.086 µM (86 nM), comparable to erlotinib (IC₅₀ = 0.046 µM), and advanced to in vivo biodistribution studies [2]. At the highest potency tier, patent compound US11896597 Compound 41 achieved an IC₅₀ of 0.800 nM against EGFR T790M/L858R [3]. These benchmarks define a >2,000-fold activity range (0.8 nM to >2 µM) for oxadiazole-containing EGFR inhibitors depending on scaffold elaboration, establishing a quantitative potency corridor within which 865287-08-7's activity can be experimentally positioned and benchmarked.

EGFR T790M/L858R Kinase inhibition IC₅₀ benchmarking

Regioisomeric Oxadiazole Core Differentiation: 1,3,4-Oxadiazole vs. 1,2,5-Oxadiazole Target Selectivity

The oxadiazole ring regioisomer (1,3,4- vs. 1,2,5-) is a critical structural variable that determines biological target engagement. MD77, a 1,2,5-oxadiazole derivative (N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-4-(trifluoromethyl)benzamide), was identified as a direct STAT3-SH2 domain binder with IC₅₀ = 17.7 µM and anti-proliferative activity across multiple tumor cell lines [1]. In contrast, 865287-08-7 is based on the 1,3,4-oxadiazole core and is annotated as an EGFR inhibitor in the EGFRindb database [2]. This dichotomy—STAT3 binding for 1,2,5-oxadiazole analogues vs. EGFR annotation for 1,3,4-oxadiazole analogues—demonstrates that the oxadiazole nitrogen atom positions govern molecular recognition at the protein level. Experimentally, the 1,3,4-oxadiazole scaffold has been preferentially exploited in tubulin polymerization inhibitor programs, with compounds 8e and 8f achieving tubulin IC₅₀ values of 7.95 nM and 9.81 nM, respectively, and cellular IC₅₀ values of 3.19–8.21 µM across MCF-7, HCT116, and HepG2 cell lines [3].

Oxadiazole regioisomerism 1,3,4-oxadiazole Target specificity

Substituent-Dependent Cellular Anti-Proliferative Potency: Oxadiazole-Benzamide Activity Range

Cellular anti-proliferative activity data across structurally related 1,3,4-oxadiazole-benzamide and oxadiazole-heterocycle conjugates reveal a broad IC₅₀ range that is acutely dependent on the specific benzamide substituent and any additional fused heterocycles. Compound 10c (oxadiazole-pyrazoline hybrid) exhibited IC₅₀ values of 1.82–5.55 µM against HCT116, HepG-2, and MCF7 cell lines, with selectivity over normal WI-38 cells (IC₅₀ = 41.17 µM, selectivity index ~7.5–22.6), while doxorubicin showed IC₅₀ = 6.72 µM against the same cancer lines [1]. In a separate study, compound 24f (1,3,4-oxadiazole-isoxazol-pyridine-benzimidazole conjugate) achieved IC₅₀ values of 0.11–0.87 µM across A549, PC3, DU-145, and MCF-7 cell lines, outperforming etoposide [2]. The minimally substituted 1,3,4-oxadiazole-benzamide scaffold of 865287-08-7 represents a less elaborated pharmacophore that allows for systematic SAR exploration, starting from a baseline that is predicted to fall within the low-micromolar to sub-micromolar cellular activity range based on class behaviour.

Anticancer activity MTT assay Cytotoxicity profiling

Best Research and Industrial Application Scenarios for 4-Acetyl-N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide (865287-08-7)


EGFR-Targeted Kinase Inhibitor Screening and Hit Identification

Based on 865287-08-7's explicit cataloguing in the EGFR Inhibitor Database (ID: EGIN0003448) as an oxadiazole-class EGFR-targeting compound [1], this molecule is positioned for inclusion in kinase inhibitor screening cascades. Its minimally elaborated 1,3,4-oxadiazole-benzamide scaffold allows for comparative benchmarking against more complex oxadiazole-based EGFR inhibitors such as compound 4b (EGFR L858R/T790M IC₅₀ = 17.18 nM) [2] and 3d (EGFR IC₅₀ = 0.086 µM) [3], providing essential SAR baseline data for scaffold-hopping and fragment-growing strategies aimed at T790M-mutant EGFR-driven cancers.

Oxadiazole-Benzamide SAR Libraries for Substituent-Dependent Target Selectivity Mapping

The demonstrated para-substituent-dependent target switching—where para-acetyl (865287-08-7) confers EGFR annotation [1], para-trifluoromethyl (MD77) drives STAT3-SH2 binding (IC₅₀ = 17.7 µM) [4], and meta-trifluoromethyl (N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-(trifluoromethyl)benzamide) redirects activity toward antibacterial transglycosylase [5]—supports the use of 865287-08-7 as a reference anchor in systematic substituent scanning libraries. Each library member can be quantitatively referenced against 865287-08-7 to map the chemical determinants of target selectivity within the oxadiazole-benzamide pharmacophore family.

Regioisomeric Oxadiazole Core Comparison Studies (1,3,4- vs. 1,2,5-Oxadiazole)

The regioisomeric oxadiazole core profoundly influences target engagement: 1,3,4-oxadiazole scaffolds, including 865287-08-7, are annotated as EGFR inhibitors [1], whereas the 1,2,5-oxadiazole analogue MD77 acts as a STAT3-SH2 domain binder [4]. Additionally, other 1,3,4-oxadiazole derivatives have shown potent tubulin polymerization inhibition (compounds 8e/8f, tubulin IC₅₀ = 7.95/9.81 nM) [6]. 865287-08-7 serves as the procurement-standard 1,3,4-oxadiazole probe for side-by-side biological profiling against 1,2,5-oxadiazole regioisomers to deconvolute the contribution of ring nitrogen topology to polypharmacology and off-target liability profiles.

Fragment-Based and Scaffold-Hopping Lead Optimization Programs

With a molecular weight of 341.7 Da, 865287-08-7 occupies the upper fragment to lower lead-like chemical space. The established class potency range for oxadiazole-based EGFR inhibitors—spanning from 0.8 nM (US11896597 Compound 41) [7] to >2 µM—provides a quantitative optimization corridor. Procurement of 865287-08-7 as a starting scaffold allows medicinal chemistry teams to systematically elaborate the benzamide and oxadiazole positions while tracking potency gains against these class benchmarks, with the acetyl group offering a synthetic handle (via ketone chemistry) for further derivatization not available with trifluoromethyl or methylsulfonyl congeners.

Quote Request

Request a Quote for 4-acetyl-N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.